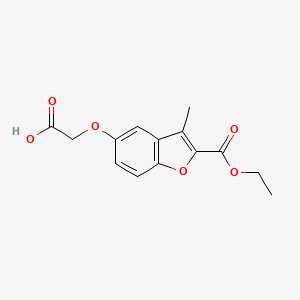
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring, a carboxylic acid group, and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carboxylic acid group. The hydroperoxyacetyl and methyl groups are then added through specific reactions, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroperoxyacetyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The benzofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but catalysts like palladium on carbon may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester involves interactions with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, leading to various biological effects. The hydroperoxyacetyl group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran ring but lacks the hydroperoxyacetyl and ethyl ester groups.
2-Benzofurancarboxylic acid, 5-amino-, ethyl ester: Contains an amino group instead of the hydroperoxyacetyl group.
Uniqueness
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the benzofuran ring, hydroperoxyacetyl group, and ethyl ester makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
82039-83-6 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
2-[(2-ethoxycarbonyl-3-methyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)10-6-9(19-7-12(15)16)4-5-11(10)20-13/h4-6H,3,7H2,1-2H3,(H,15,16) |
Clé InChI |
BCNBJRKSJKTYRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















